molecular formula C20H18ClN3O2 B2635745 2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide CAS No. 2034604-38-9

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Cat. No.: B2635745
CAS No.: 2034604-38-9
M. Wt: 367.83
InChI Key: ARLCXHSIVXSTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Characterization

  • A general route to 2-(pyrimidin-2'-yl)acetic acids and esters has been developed, showcasing a method for synthesizing pyrimidine derivatives, which are crucial in various chemical syntheses and pharmaceutical applications (Brown & Waring, 1977).

Potential Pesticide Applications

  • New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This research adds to the understanding of how structural modifications can influence the activity and application of chemical compounds in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).

Antimicrobial and Anticancer Studies

  • The synthesis and antimicrobial studies of 4-oxo-thiazolidine derivatives reveal the potential for chemical compounds in addressing bacterial infections, highlighting the importance of chemical synthesis in developing new therapeutic agents (Patel, Mistry, & Desai, 2009).
  • An anticancer drug synthesis involving N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been reported, with molecular docking analysis supporting its potential activity against cancer through targeting the VEGFr receptor (Sharma et al., 2018).

Material Science Applications

  • The characterization of a novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium showcases the application of chemical compounds in elucidating biological pathways and developing therapeutic interventions (Latli et al., 2015).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-6-8-18(9-7-17)26-14-19(25)22-11-10-15-12-23-20(24-13-15)16-4-2-1-3-5-16/h1-9,12-13H,10-11,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLCXHSIVXSTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.